Dinatriumsalz der 2-Sulfobutandionsäure

Übersicht

Beschreibung

Sodium dihydrogen 2-sulphonatosuccinate, also known as Sodium dihydrogen 2-sulphonatosuccinate, is a useful research compound. Its molecular formula is C4H5NaO7S and its molecular weight is 220.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium dihydrogen 2-sulphonatosuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium dihydrogen 2-sulphonatosuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Überwachung der Umweltbelastung: Forscher haben eine hochauflösende Massenspektrometrie-Methode entwickelt, um die Auswirkungen von Ölunfalldispergatoren zu überwachen. Diese Methode behebt die Instabilität von DOSS als Dispergator-Tracer . Das Abbauprodukt, Monooctylsulfosuccinat (MOSS), wird ebenfalls überwacht.

Stöchiometrische Umwandlung: Studien haben gezeigt, dass DOSS unter Bedingungen, die marinen Umgebungen widerspiegeln, zu MOSS umgewandelt wird. Diese Umwandlung erfolgt in Gegenwart von verdünntem Bitumen (Dilbit) und bei bestimmten Temperaturen .

Verlängerte Probenahmezeit: Die entwickelte Methode ermöglicht die gleichzeitige Analyse von DOSS und MOSS, wodurch sich die Zeit für die Entnahme von Meerwasserproben von 4 Tagen (nur DOSS) auf 14 Tage (kombinierte DOSS- und MOSS-Analyse) verlängert .

Synthetische Anwendungen

Natriumsulfinate, einschließlich Dinatriumsalz der 2-Sulfobutandionsäure, haben vielfältige synthetische Anwendungen. Dazu gehören Sulfonierungs-, Sulfenylierungs- und Sulfinylierungsreaktionen. Forscher haben erhebliche Fortschritte bei der Verwendung von Natriumsulfinaten als vielseitige Reagenzien erzielt .

Synergie bei der Ölunfallbehebung

DOSS wurde in Kombination mit anderen Verbindungen zur verbesserten Ölunfallbehebung untersucht. Zum Beispiel:

- DOSS-Saponin-Binäres Dispergiermittel: Forscher haben die synergistische Wechselwirkung zwischen DOSS und Saponin (einem natürlichen Tensid) untersucht. Dieses binäre Dispergiermittel zeigt vielversprechende Ergebnisse für eine effektivere Ölunfallreinigung .

Safety and Hazards

Sodium dihydrogen 2-sulphonatosuccinate is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection when handling it .

Wirkmechanismus

Target of Action

Disodium 2-sulfobutanedioate, also known as Sodium dihydrogen 2-sulphonatosuccinate or Sodium sulfosuccinate, is a type of compound that primarily targets the skin and hair. It is often used in cosmetic products due to its properties as a surfactant . As a surfactant, it reduces the surface tension of cosmetics and contributes to the even distribution of the product when it is used .

Mode of Action

The compound works by helping to keep a clean surface on the skin or hair . It does this by reducing the surface tension of the water, which allows the water to better mix with oils and dirt on the skin or hair. This allows the oils and dirt to be washed away, leaving the skin or hair clean.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Disodium;2-sulfobutanedioate are largely due to its surfactant and emulsifying properties . It interacts with various biomolecules, primarily lipids, to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Cellular Effects

Disodium;2-sulfobutanedioate influences cell function by altering the hydration state of the cells. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary depending on the concentration and context of use .

Molecular Mechanism

At the molecular level, Disodium;2-sulfobutanedioate exerts its effects by interacting with lipid molecules within the cell. It can bind to these molecules, altering their properties and influencing various cellular processes. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium;2-sulfobutanedioate can change over time. It is stable and does not degrade rapidly . Long-term effects on cellular function have not been extensively studied and would depend on the specific context of use.

Dosage Effects in Animal Models

The effects of Disodium;2-sulfobutanedioate can vary with different dosages in animal models. At lower doses, it acts primarily as a stool softener, while at higher doses, it can have more pronounced effects on cellular hydration and lipid metabolism .

Metabolic Pathways

Disodium;2-sulfobutanedioate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Disodium;2-sulfobutanedioate is transported and distributed within cells and tissues via passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of Disodium;2-sulfobutanedioate is primarily within the cytoplasm, where it can interact with lipid molecules. Its localization can vary depending on the specific cellular context .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium dihydrogen 2-sulphonatosuccinate involves the reaction of maleic anhydride with sodium sulfite to form sodium hydrogen sulfite. The resulting sodium hydrogen sulfite is then reacted with sodium hydroxide and succinic acid to form Sodium dihydrogen 2-sulphonatosuccinate.", "Starting Materials": [ "Maleic anhydride", "Sodium sulfite", "Sodium hydroxide", "Succinic acid" ], "Reaction": [ "Maleic anhydride is reacted with sodium sulfite in water at a temperature of 70-80°C for 2-3 hours.", "The resulting sodium hydrogen sulfite is then filtered and washed with water.", "To the sodium hydrogen sulfite, a solution of sodium hydroxide is added dropwise with constant stirring until the pH reaches 7-8.", "Succinic acid is then added to the reaction mixture and stirred until complete dissolution.", "The resulting mixture is then heated to 70-80°C for 2-3 hours until Sodium dihydrogen 2-sulphonatosuccinate precipitates out.", "The precipitate is then filtered, washed with water and dried at 60°C to obtain the final product." ] } | |

CAS-Nummer |

29454-16-8 |

Molekularformel |

C4H5NaO7S |

Molekulargewicht |

220.14 g/mol |

IUPAC-Name |

sodium;4-hydroxy-4-oxo-2-sulfobutanoate |

InChI |

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |

InChI-Schlüssel |

WQQPDTLGLVLNOH-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |

| 29454-16-8 | |

Physikalische Beschreibung |

Liquid |

Verwandte CAS-Nummern |

13419-59-5 (tri-hydrochloride salt) 20526-58-3 (hydrochloride salt) 5138-18-1 (parent) 64051-32-7 (mono-ammonium salt) 94138-92-8 (tri-lithium salt) |

Synonyme |

2-Sulfo-butanedioic Acid Sodium Salt; Sulfo-succinic Acid Monosodium Salt; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of dioctyl sodium sulfosuccinate (DOSS)?

A1: Dioctyl sodium sulfosuccinate (DOSS) has the molecular formula C20H37NaO7S and a molecular weight of 444.56 g/mol. []

Q2: How does the chain length of the solvent affect the solubilization capacity of dioctyl sodium sulfosuccinate (DOSS)?

A2: Research shows that the solubilizing capacity of DOSS for water in normal aliphatic hydrocarbon solvents increases as the solvent chain length decreases. For instance, DOSS in octane can solubilize approximately 50 moles of water per mole of DOSS, while in hexadecane, this capacity drops to about 5 moles at 30°C. This suggests that shorter chain solvents facilitate greater water solubilization by DOSS. []

Q3: Does the type of hydrocarbon solvent influence the micellar weight of dialkyl sodium sulfosuccinates?

A3: Yes, the choice of hydrocarbon solvent significantly impacts the micellar weight of dialkyl sodium sulfosuccinates. []

Q4: Can spectroscopic techniques be used to characterize the structure of sodium sulfosuccinate derivatives?

A4: Absolutely, Infrared (IR) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy are commonly employed to confirm the structure of synthesized sodium sulfosuccinate derivatives. These techniques provide valuable information about the functional groups and arrangement of atoms within the molecule. []

Q5: How is dioctyl sodium sulfosuccinate (DOSS) used in nanomaterial synthesis?

A5: DOSS acts as a surfactant in the preparation of nanoparticles. For example, it has been successfully utilized in the synthesis of spherical palladium nanoparticles with controlled size and dispersion. []

Q6: Can you explain the role of dioctyl sodium sulfosuccinate (DOSS) in enhancing drug absorption?

A6: DOSS, as an anionic surfactant, can enhance the intestinal absorption of poorly absorbed drugs. It achieves this by temporarily altering the permeability of the gastrointestinal membrane. This effect has been observed in both animal models and human studies. [, ]

Q7: Are there any concerns regarding the long-term use of dioctyl sodium sulfosuccinate (DOSS)?

A7: While generally considered safe for short-term use, research suggests that DOSS may have obesogenic potential. Studies have shown that it can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and adipogenesis. This finding warrants further investigation, particularly regarding the long-term use of DOSS-containing products. []

Q8: What is the mechanism behind the synergistic pesticide action observed when combining pyridaben and dioctyl sodium sulfosuccinate (DOSS)?

A8: While the exact mechanism of synergy is not fully elucidated, combining pyridaben and DOSS (OT-85) in specific ratios significantly enhances the control of cotton spider mites. This suggests that DOSS might improve the delivery or efficacy of pyridaben, leading to a more potent insecticidal effect. []

Q9: What strategies are employed to enhance the stability and solubility of sodium sulfosuccinate-based formulations?

A9: Researchers are actively exploring various strategies to improve the stability and solubility of sodium sulfosuccinate formulations. These include using different buffer systems, incorporating solubilizers like glycerin and propylene glycol, and optimizing the ratio of surfactant to co-surfactant. [, ]

Q10: Has dioctyl sodium sulfosuccinate (DOSS) shown any toxic effects in animal studies?

A10: Chronic toxicity studies in dogs administered DOSS, danthron, poloxalkol, and their combinations for one year did not reveal any significant toxic effects. Notably, there was no evidence of liver toxicity or alterations in the myenteric plexuses of the treated animals. []

Q11: Are there any reported cases of adverse effects associated with oxyphenisatin acetate-containing laxatives, and what is the potential role of dioctyl sodium sulfosuccinate (DOSS)?

A11: Cases of jaundice have been reported in patients using laxatives containing oxyphenisatin acetate, sodium methyl cellulose, and DOSS. While oxyphenisatin acetate, excreted in bile, is suspected as the primary culprit, the contribution of DOSS to these adverse effects requires further investigation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

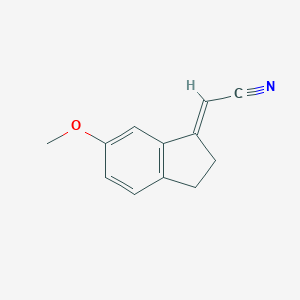

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

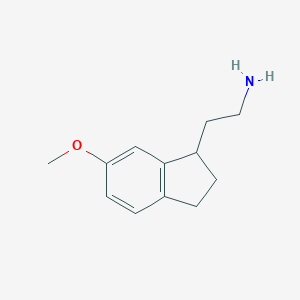

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

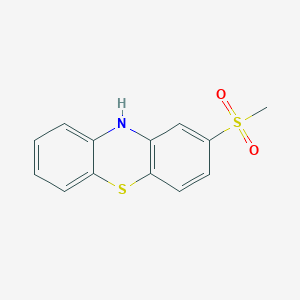

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)